Lipophilicity (LogP) Differentiation: 2.2-Fold Increase Over the Unsubstituted Pyrazole-5-Carboxamide Core Scaffold
The target compound exhibits a calculated LogP of 1.14, representing a 2.2-fold increase in lipophilicity compared to the unsubstituted 1,3-dimethyl-1H-pyrazole-5-carboxamide core scaffold (CAS 136678-93-8, LogP = 0.53) . This places the target compound in a more favorable lipophilicity range for passive membrane permeation while remaining below the commonly cited LogP >5 threshold associated with poor solubility and promiscuous binding [1]. Notably, when compared with N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide (CAS 75092-37-4, LogP = 1.34, PSA = 50.41), which lacks the 5-carboxamide group, the target compound achieves enhanced lipophilicity without sacrificing the polar surface area contributions (PSA = 93.50 vs. 50.41) critical for aqueous solubility .
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.14 (calculated) |
| Comparator Or Baseline | 1,3-Dimethyl-1H-pyrazole-5-carboxamide (CAS 136678-93-8): LogP = 0.53; N-(1,3-Dimethyl-1H-pyrazol-5-yl)acetamide (CAS 75092-37-4): LogP = 1.34 |
| Quantified Difference | 2.2-fold increase vs. core scaffold (1.14/0.53); 0.85-fold vs. des-carboxamide analog |
| Conditions | Calculated partition coefficient (XLogP3 / consensus LogP); computational prediction from chemical structure |
Why This Matters
A LogP near 1.0-1.5 is within the optimal range for oral bioavailability according to Lipinski's Rule of Five guidance; the target compound's balanced lipophilicity profile makes it a preferred intermediate when both passive permeability and aqueous solubility must be maintained.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0. View Source
